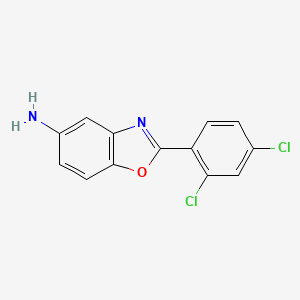

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine

説明

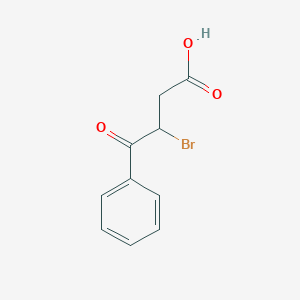

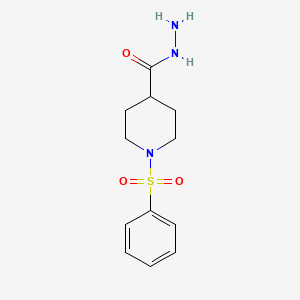

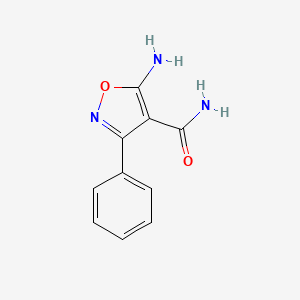

The compound "2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine" is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in a fused benzene and oxazole ring structure. The presence of the dichlorophenyl group suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be accomplished through various methods. For instance, the synthesis of related compounds involves the condensation of 2-benzoxazolethiol with diphenyl phosphorochloridate, as seen in the preparation of diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, which is a useful condensing agent for the synthesis of amides, esters, and peptides . Another method includes the reaction of 2-(2′-chloroethoxy)-acetophenone with primary aliphatic amines to yield tetrahydro-1,4-benzoxazepines, which can be further hydrogenated . These methods could potentially be adapted for the synthesis of "2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex and diverse. For example, an experimental and theoretical study of a structurally related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, revealed a triclinic crystalline structure with specific cell constants and hydrogen bonding patterns . Such detailed structural analysis is crucial for understanding the properties and potential applications of the compound.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For instance, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole exhibits dichotomic behavior, undergoing acidic hydrolysis in dioxane/water and rearrangement in toluene . Additionally, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford substituted thiazoles . These reactions highlight the reactivity of benzoxazole derivatives and their potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For example, novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles show solvent-dependent photophysical properties, with blue fluorescence in polar solvents and green fluorescence in nonpolar solvents . The presence of substituents such as the 2,4-dichlorophenyl group in "2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine" would likely affect its physical and chemical properties, including solubility, fluorescence, and reactivity.

科学的研究の応用

-

Chemical Synthesis

- Application : This compound is used in the synthesis of a new member of the 1,3,5-oxadiazine series .

- Method : The target product was obtained by eliminating hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide under the action of dicyclohexyl .

- Results : The structures of the synthesized compounds were proved by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .

-

Pharmaceutical Research

- Application : Derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides have been synthesized .

- Method : The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1 .

- Results : The results of this research are not specified in the source .

-

Organic Synthesis

-

Chemical Research

-

Textile Manufacturing

- Application : Carbon quantum dots (CQDs) were successfully nucleated from a pyrimidine-based heterocyclic compound, namely, 4–(2,4–dichlorophenyl)–6–oxo–2-thioxohexahydropyrimidine-5-carbonitrile, to manufacture potential military textiles .

- Method : The synthesized target molecule and CQDs were separately immobilized within native and cationized cotton fabrics to obtain various types of fabrics .

- Results : CQDs@Q-cotton showed quite good durability. After it was washed five times, its yellowness index decreased from 26.5–only 20.3, its fluorescence intensity decreased from 540–340 nm, and its transmission percent increased from 7–10%. Even after 10 washing cycles, microbial inhibitions (as a percent) against Escherichia coli, Staphylococcus aureus, and Candida albicans were estimated to be 63%, 68%, and 67%, respectively .

-

Herbicide Production

- Application : 2,4-Dichlorophenol, a compound similar to “2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine”, is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-7-1-3-9(10(15)5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZLOHPLOVAJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352207 | |

| Record name | 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

293737-83-4 | |

| Record name | 2-(2,4-Dichlorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。